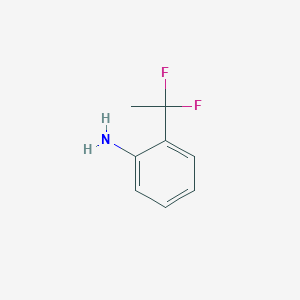

2-(1,1-Difluoroethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFWYNSEHNDLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1,1-Difluoroethyl)aniline chemical properties

An in-depth technical guide to the chemical properties, synthesis, and applications of 2-(1,1-Difluoroethyl)aniline for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 1,1-difluoroethyl group, in particular, has emerged as a valuable bioisostere for various functional groups, enhancing metabolic stability and influencing binding affinities. This guide provides a comprehensive technical overview of 2-(1,1-Difluoroethyl)aniline, a key building block in the synthesis of novel therapeutics and advanced materials. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and potential applications of this versatile molecule.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-(1,1-Difluoroethyl)aniline is crucial for its effective use in synthesis and drug design. The presence of the difluoroethyl group at the ortho position of the aniline ring significantly influences its electronic and steric character.

| Property | Value | Source |

| CAS Number | 1779855-97-8 | ChemicalBook[1] |

| Molecular Formula | C₈H₉F₂N | ChemicalBook[1] |

| Molecular Weight | 157.16 g/mol | ChemicalBook[1] |

| Boiling Point | 225.8 ± 40.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 3.53 ± 0.10 (Predicted) | ChemicalBook[1] |

Note: The boiling point, density, and pKa are predicted values and should be considered as estimates. Experimental verification is recommended.

Synthesis of 2-(1,1-Difluoroethyl)aniline

The synthesis of 2-(1,1-Difluoroethyl)aniline can be approached through several strategic routes. A common and effective method involves the reduction of the corresponding nitroaromatic precursor, 2-(1,1-difluoroethyl)nitrobenzene. This precursor can be synthesized through nucleophilic aromatic substitution (SNAAr) on a suitable dihalonitrobenzene.

Proposed Synthetic Route:

Sources

A-Z Guide to 1H and 19F NMR Spectroscopy of 2-(1,1-Difluoroethyl)aniline

Introduction: The Significance of Fluorinated Anilines and NMR

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2-(1,1-Difluoroethyl)aniline is a key building block in this arena, valued for its utility in synthesizing a range of pharmaceutical and agrochemical agents. The precise and unambiguous structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose.

This in-depth guide provides a comprehensive exploration of the ¹H and ¹⁹F NMR spectra of 2-(1,1-Difluoroethyl)aniline. We will delve into the theoretical underpinnings of NMR, predict the spectral features based on molecular structure, provide a field-proven experimental workflow, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to leverage NMR for the structural elucidation of complex fluorinated molecules.

Core Principles: A Refresher on ¹H and ¹⁹F NMR

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For the purpose of this guide, we are interested in the ¹H (proton) and ¹⁹F nuclei, both of which have a nuclear spin of 1/2, making them ideal for high-resolution NMR studies.[2]

Several key parameters are extracted from an NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm). It is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[3][4][5] The ¹⁹F nucleus boasts a very wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis.[6]

-

Multiplicity (Splitting Pattern): The splitting of a single resonance into multiple peaks (e.g., doublet, triplet, quartet). This arises from through-bond interactions with neighboring NMR-active nuclei, a phenomenon known as spin-spin coupling. The multiplicity of a signal for a given nucleus is described by the "n+1 rule," where 'n' is the number of equivalent neighboring nuclei.[7]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). The magnitude of the J-value provides valuable information about the number of bonds separating the coupled nuclei and, in some cases, their spatial relationship. Unlike the chemical shift, the coupling constant is independent of the spectrometer's magnetic field strength.[8]

Structural Anatomy of 2-(1,1-Difluoroethyl)aniline

To effectively predict and interpret the NMR spectra, we must first dissect the molecule and identify the unique proton and fluorine environments.

Caption: Labeled structure of 2-(1,1-Difluoroethyl)aniline.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-(1,1-Difluoroethyl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the ethyl group.

Aromatic Region (~6.7-7.2 ppm)

The four protons on the aniline ring (H-3, H-4, H-5, and H-6) will resonate in the aromatic region of the spectrum. The electron-donating amino (-NH₂) group will cause a general upfield shift for these protons compared to benzene (7.3 ppm).[9] Conversely, the electron-withdrawing 1,1-difluoroethyl group will have a deshielding effect. The interplay of these two substituents will result in a complex and overlapping pattern of signals.

-

H-6: This proton is ortho to the amino group and will be the most shielded, appearing furthest upfield. It will likely appear as a doublet of doublets due to coupling with H-5 and H-4.

-

H-4: This proton is para to the amino group and will also be significantly shielded. It is expected to be a triplet or a doublet of doublets.

-

H-5: This proton is meta to the amino group and will be less shielded. It will likely appear as a triplet or a doublet of doublets.

-

H-3: This proton is ortho to the electron-withdrawing group and meta to the amino group, making it the most deshielded of the aromatic protons. It is expected to be a doublet of doublets.

An experimental ¹H NMR spectrum of aniline in CDCl₃ shows signals at approximately 7.18 (t), 6.78 (t), and 6.71 (d) ppm.[10] The substituents in our target molecule will alter these shifts.

Amine Protons (-NH₂) (~3.5-4.5 ppm)

The two protons of the amino group typically appear as a broad singlet. The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Ethyl Group Protons (-CH₃) (~1.8 ppm)

The three equivalent protons of the methyl group will give rise to a single signal. A key feature of this signal will be its multiplicity. Due to coupling with the two adjacent fluorine atoms, the methyl proton signal will be split into a triplet (n+1 = 2+1 = 3) with a ³JHF (three-bond hydrogen-fluorine coupling) constant.

Predicted ¹⁹F NMR Spectrum: A Window into the Fluorine Environment

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule. The technology for acquiring ¹⁹F NMR spectra is very similar to that for ¹H NMR.[11]

Difluoroethyl Group (-CF₂) (~ -90 to -110 ppm)

The two fluorine atoms of the -CF₂ group are chemically equivalent and will produce a single signal. The chemical shift is expected in the range typical for -CF₂- groups.[3][12] The most informative aspect of this signal will be its multiplicity. It will be split by the three equivalent protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4). The ³JHF coupling constant observed in the ¹⁹F spectrum will be identical to that in the ¹H spectrum.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

Caption: A standardized workflow for NMR analysis.

Detailed Experimental Protocols

1. Sample Preparation:

-

Analyte: 2-(1,1-Difluoroethyl)aniline

-

Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules.[13][14] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another option, particularly if solubility is an issue.

-

Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is generally sufficient.

-

Internal Standard: For ¹H NMR, Tetramethylsilane (TMS) is the standard reference (δ = 0.0 ppm). For ¹⁹F NMR, a common reference is Trichlorofluoromethane (CFCl₃) (δ = 0.0 ppm).[6]

2. Data Acquisition: The following are typical parameters for acquiring 1D spectra. Specific values may need to be optimized for the instrument being used.

| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |

| Spectrometer Frequency | 400-600 MHz | 376-564 MHz | Higher fields provide better signal dispersion and sensitivity. |

| Pulse Angle | 30-90° | 90° | A 90° pulse provides the maximum signal for a single scan. |

| Acquisition Time | 2-4 s | 1-2 s | The time during which the signal (FID) is recorded. |

| Relaxation Delay (d1) | 1-5 s | 1-5 s | A delay to allow for nuclear relaxation, crucial for quantitative analysis.[6] |

| Number of Scans (ns) | 8-16 | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |

3. Data Processing:

-

Fourier Transformation (FT): Converts the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: These are manual or automatic adjustments to ensure proper peak shapes and a flat baseline.[15]

-

Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard to its known value.

-

Integration and Analysis: The area under each peak is integrated to determine the relative number of nuclei. Coupling constants are measured from the peak splittings.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H and ¹⁹F NMR data for 2-(1,1-Difluoroethyl)aniline.

| Nucleus | Group | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Aromatic (H-3, H-4, H-5, H-6) | 6.7 - 7.2 | Multiplet | JHH ≈ 7-8 Hz |

| ¹H | Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | - |

| ¹H | Methyl (-CH₃) | ~1.8 | Triplet | ³JHF ≈ 15-20 Hz |

| ¹⁹F | Difluoro (-CF₂) | -90 to -110 | Quartet | ³JHF ≈ 15-20 Hz |

Advanced Techniques for Unambiguous Assignment

For complex molecules, 1D NMR spectra may not be sufficient for complete structural assignment. In such cases, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to piece together fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, revealing long-range connectivity.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): A powerful experiment for fluorinated molecules that directly shows correlations between coupled ¹H and ¹⁹F nuclei, confirming H-F couplings.

Conclusion: A Powerful Synergy

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and detailed picture of the molecular structure of 2-(1,1-Difluoroethyl)aniline. The ¹H NMR spectrum reveals the nature of the proton environments, with the characteristic triplet for the methyl group providing definitive evidence of its proximity to the -CF₂ group. The ¹⁹F NMR spectrum complements this information, with the quartet signal confirming the presence of the adjacent methyl group. Together, these techniques offer a self-validating system for structural elucidation, making them indispensable tools in the development of novel fluorinated compounds for the pharmaceutical and agrochemical industries.[2]

References

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Lee, S. et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Bruker BioSpin. [Link]

-

Pedersen, B. et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. [Link]

-

19Flourine NMR. NMR Service. [Link]

-

1H NMR Spectrum of Aniline. Human Metabolome Database. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

Mustafin, A. G. et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Chemical shifts. UCL. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. hmdb.ca [hmdb.ca]

- 11. biophysics.org [biophysics.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for 2-(1,1-Difluoroethyl)aniline in Transition-Metal Catalyzed Reactions

Introduction: The Strategic Value of the 2-(1,1-Difluoroethyl)aniline Scaffold

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The gem-difluoroethyl group, in particular, is of rising importance as a bioisostere for carbonyls, hydroxyls, or sulfonyl groups, offering modulation of metabolic stability, lipophilicity, and binding affinity without drastic steric alterations.[1] When appended to an aniline core, as in 2-(1,1-difluoroethyl)aniline, a versatile building block emerges, primed for diversification through transition-metal catalysis. The aniline nitrogen provides a powerful handle for directing C-H activation, enabling the construction of complex, fluorinated heterocyclic frameworks that are highly sought after in medicinal chemistry.[1]

This guide provides in-depth application notes and detailed, field-proven protocols for the utilization of 2-(1,1-difluoroethyl)aniline in a powerful synthetic sequence involving Rhodium(III)-catalyzed C-H activation and subsequent cyclization to generate novel, substituted quinoline structures. These protocols are designed for researchers and scientists engaged in synthetic and medicinal chemistry, offering a robust pathway to valuable fluorinated compounds.

Part 1: Synthesis of Fluorinated Quinolines via a C-H Activation/Annulation Cascade

The construction of the quinoline scaffold from an aniline precursor represents a powerful transformation in synthetic chemistry. Here, we present a two-stage protocol commencing with 2-(1,1-difluoroethyl)aniline. The strategy hinges on an initial, highly regioselective C-H alkenylation at the ortho-position, directed by a removable N-protecting group, followed by an acid-mediated annulation to forge the heterocyclic ring.

Workflow Overview: From Aniline to Fluorinated Quinoline

The overall synthetic pathway involves three distinct, high-yielding steps designed to be robust and scalable.

Caption: Synthetic workflow for 8-(1,1-Difluoroethyl)quinoline synthesis.

Application Protocol 1: N-Boc Protection of 2-(1,1-Difluoroethyl)aniline

Expertise & Experience Insight: The initial protection of the aniline nitrogen is critical for the success of the subsequent Rh(III)-catalyzed C-H activation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for several reasons. Firstly, it serves as an effective directing group, forming a stable five-membered rhodacycle intermediate during the C-H activation step. Secondly, its steric bulk can disfavor undesired side reactions. Most importantly, the Boc group is readily removable under acidic conditions that are compatible with the final cyclization step, allowing for a streamlined, one-pot deprotection and annulation sequence. While the difluoroethyl group is electron-withdrawing, rendering the aniline less nucleophilic, standard protection conditions with triethylamine as a base are sufficient to drive the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1,1-difluoroethyl)aniline (1.0 equiv, e.g., 1.57 g, 10.0 mmol).

-

Solvent and Base Addition: Dissolve the aniline in dichloromethane (DCM, 50 mL). Add triethylamine (Et₃N, 1.5 equiv, 2.1 mL, 15.0 mmol).

-

Reagent Addition: To the stirring solution at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv, 2.62 g, 12.0 mmol) in DCM (10 mL) dropwise over 15 minutes.

-

Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford tert-butyl (2-(1,1-difluoroethyl)phenyl)carbamate as a white solid.

-

Self-Validation: The pure product should be a stable solid with spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) consistent with the protected structure. Expected yield is typically >90%.

Application Protocol 2: Rh(III)-Catalyzed Ortho-Alkenylation

Expertise & Experience Insight: This protocol is adapted from established methods for the C-H alkenylation of N-Boc anilines. The choice of catalyst, [CpRhCl₂]₂, is pivotal; the pentamethylcyclopentadienyl (Cp) ligand provides the necessary stability and electronic properties to the rhodium center to facilitate the catalytic cycle. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, which is considered the turnover-limiting step. An acetate or other carboxylate is often used as the base in the CMD step, but for this transformation, a silver salt like AgSbF₆ serves a dual purpose: it acts as a halide scavenger to generate the active cationic [Cp*Rh(III)]²⁺ species and assists in the C-H activation process. Dioxane is an excellent solvent choice due to its high boiling point and ability to coordinate weakly to the metal center.

Catalytic Cycle Mechanism

Caption: Simplified mechanism for Rh(III)-catalyzed C-H alkenylation.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine tert-butyl (2-(1,1-difluoroethyl)phenyl)carbamate (1.0 equiv, e.g., 257 mg, 1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%, 15.4 mg, 0.025 mmol), and AgSbF₆ (10 mol%, 34.3 mg, 0.1 mmol).

-

Reagent Addition: Add the alkene coupling partner (e.g., ethyl acrylate, 2.0 equiv, 220 µL, 2.0 mmol) followed by anhydrous 1,4-dioxane (3.0 mL).

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.

-

Monitoring and Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove metal salts.

-

Wash the Celite® pad with additional ethyl acetate (10 mL).

-

Concentrate the combined filtrates under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 5-15% ethyl acetate in hexanes) to yield the desired ortho-alkenylated product.

Data Presentation: Expected Substrate Scope & Yields

The following table, based on analogous reactions with N-Boc anilines, illustrates the expected versatility of the C-H alkenylation step. Similar outcomes are anticipated for the 2-(1,1-difluoroethyl) substituted substrate.

| Entry | Alkene Partner | Product Structure (Generic) | Typical Yield (%) |

| 1 | Ethyl Acrylate | 75-85 | |

| 2 | Styrene | 70-80 | |

| 3 | N,N-Dimethylacrylamide | 65-75 | |

| 4 | Vinyl Silane | 80-90 |

Yields are estimates based on literature for similar substrates and may vary.

Application Protocol 3: Acid-Catalyzed Deprotection and Annulation to Quinolines

Expertise & Experience Insight: The final step leverages the lability of the Boc group under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, rapidly cleaving the carbamate to reveal the free amine. The key insight is that the in situ generated aminium salt is perfectly poised for an intramolecular cyclization onto the newly installed alkene. This Friedel-Crafts-type reaction is followed by a dehydration/aromatization sequence, often spontaneously or with gentle heating, to furnish the stable quinoline ring system. This tandem deprotection-cyclization-aromatization makes for a highly efficient and atom-economical finale to the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the purified ortho-alkenylated intermediate (from Protocol 2, 1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise.

-

Reaction Execution: After the addition is complete, remove the ice bath and stir the solution at room temperature for 2-4 hours. The reaction can be gently heated (e.g., 40 °C) if the aromatization step is sluggish. Monitor by TLC for the formation of the quinoline product.

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to afford the final 8-(1,1-difluoroethyl)quinoline derivative.

-

Conclusion and Outlook

The protocols detailed herein provide a robust and logical framework for leveraging the unique properties of 2-(1,1-difluoroethyl)aniline in advanced organic synthesis. Through a sequence of reliable N-protection, cutting-edge Rh(III)-catalyzed C-H activation, and efficient acid-mediated annulation, this guide enables the construction of highly valuable, fluorinated quinoline scaffolds. The causality-driven explanations and step-by-step instructions are intended to empower researchers in medicinal and materials chemistry to confidently employ this versatile building block in the creation of novel and impactful molecules.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Liao, K., et al. (2017). Rhodium(III)-Catalyzed Ortho-Alkenylation of Anilines Directed by a Removable Boc-Protecting Group. Organic Letters. [Link]

-

Larock, R. C., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

-

Wang, D., et al. (2016). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. PNAS. [Link]

Sources

Application and Protocol Guide for the Comprehensive Characterization of 2-(1,1-Difluoroethyl)aniline

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(1,1-Difluoroethyl)aniline, a fluorinated aromatic amine of significant interest in pharmaceutical and materials science. The unique structural attributes of this molecule, namely the aniline core, the aromatic substitution pattern, and the geminal difluoroethyl moiety, necessitate a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques (HPLC, GC). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical strategies for fluorinated aniline derivatives.

Introduction: The Analytical Imperative for 2-(1,1-Difluoroethyl)aniline

2-(1,1-Difluoroethyl)aniline is an emerging building block in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoroethyl group, in particular, is an important motif.[2] Consequently, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of 2-(1,1-Difluoroethyl)aniline for its intended applications.

This guide moves beyond a simple listing of techniques, providing a logical workflow for characterization. Each analytical method offers a unique piece of the structural puzzle, and their combined application provides a holistic and validated understanding of the molecule. We will explore not just how to perform the analysis, but why specific techniques and parameters are chosen to address the specific chemical nature of 2-(1,1-Difluoroethyl)aniline.

Physicochemical Properties (Predicted)

A comprehensive understanding of the analyte's properties is crucial for method development. While experimental data for 2-(1,1-Difluoroethyl)aniline is not widely available, data for the closely related isomer, 2-(2,2-Difluoroethyl)aniline, provides a useful approximation.[3]

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₉F₂N | - |

| Molecular Weight | 157.16 g/mol | - |

| Boiling Point | ~226 °C | [3] |

| Density | ~1.16 g/cm³ | [3] |

| pKa | ~3.53 | [3] |

The Integrated Analytical Workflow

A multi-pronged approach is essential for the definitive characterization of 2-(1,1-Difluoroethyl)aniline. The interplay between spectroscopic and chromatographic techniques provides orthogonal data, leading to a high degree of confidence in the final assessment.

Sources

Application Notes & Protocols: The Strategic Deployment of Difluoroalkyl Anilines in Modern Organic Synthesis

Foreword: Beyond the Fluorine Scan—The Rise of the Difluoroalkyl Group

For decades, the strategic incorporation of fluorine has been a cornerstone of molecular design in pharmaceuticals, agrochemicals, and materials science.[1][2] While the trifluoromethyl group has been extensively studied and utilized, the gem-difluoroalkyl moiety is rapidly emerging as a uniquely versatile functional group.[1][3] Its ability to act as a bioisostere for carbonyl or sulfonyl groups, modulate lipophilicity and pKa, and enhance metabolic stability makes it a highly valuable motif for lead optimization in drug discovery.[1][4][5][6]

Aniline scaffolds are ubiquitous in pharmaceuticals, providing a robust platform for building molecular complexity. The convergence of these two privileged motifs—the difluoroalkyl group and the aniline core—creates a class of building blocks with immense potential. This guide moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with practical, field-proven protocols and the strategic rationale behind their application. We will explore not only the "how" but, more critically, the "why" behind the synthesis and application of difluoroalkyl anilines, empowering you to leverage these powerful intermediates in your own research.

Section 1: Strategic Synthesis of Difluoroalkyl Anilines

The utility of any building block is dictated by its accessibility. Fortunately, recent advances in synthetic methodology have made difluoroalkyl anilines more readily available than ever before. Modern approaches have shifted away from harsh, traditional methods towards milder, more sustainable protocols, particularly those leveraging the power of photochemistry.

The Photochemical Revolution: Transition-Metal-Free Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions.[7] These methods often avoid the need for transition metals, reducing cost and simplifying purification. Two complementary and highly effective protocols are presented below.[4][8]

A. Organophotocatalysis via Oxidative Quenching

This approach utilizes an inexpensive organic dye, Eosin Y, as a photocatalyst to generate the key difluoroalkyl radical intermediate from a readily available precursor like ethyl iododifluoroacetate. The reaction is particularly effective for electron-rich anilines.[4][9]

Mechanism Rationale: The process is initiated by the photoexcitation of Eosin Y (EY). The excited state photocatalyst (EY*) is a potent reductant and engages in a single electron transfer (SET) with the difluoroalkylating agent (e.g., ICF₂COOEt), generating the crucial ·CF₂COOEt radical.[4][9] The oxidized photocatalyst (EY•+) then oxidizes the aniline substrate to a radical cation. The coupling of the aniline radical cation and the difluoroalkyl radical, followed by deprotonation, yields the desired product and regenerates the ground-state photocatalyst.[4][10]

B. Electron Donor-Acceptor (EDA) Complex Formation

Remarkably, a photocatalyst is not always necessary. Anilines, being electron-rich, can form an Electron Donor-Acceptor (EDA) complex directly with an electron-accepting difluoroalkylating agent like ethyl iododifluoroacetate.[1][4] Simple photoirradiation of this ground-state complex is sufficient to trigger the reaction, offering a highly streamlined and efficient synthesis.[4][9][11]

Mechanism Rationale: The aniline (donor) and the iodo-difluoroacetate (acceptor) form a molecular aggregate. Upon photoexcitation, a direct single electron transfer (SET) occurs within this complex.[1][12] This generates the aniline radical cation and the difluoroalkyl radical in close proximity.[4][13] These radicals then combine, and subsequent rearomatization via deprotonation by a mild base affords the final product. This pathway bypasses the need for an external photocatalyst, representing a highly atom-economical approach.[1][4]

Section 2: Application Protocols

The following protocols are adapted from validated, peer-reviewed literature and are designed to be robust and reproducible.

Protocol 1: Catalyst-Free Difluoroalkylation via EDA Complex[5]

This protocol is prized for its operational simplicity and avoidance of metal or dye catalysts. It is an excellent starting point for accessing a wide range of difluoroalkyl anilines.

Materials:

-

Aniline substrate (1.0 equiv)

-

Ethyl iododifluoroacetate (ICF₂COOEt) (1.3 equiv)

-

Sodium carbonate (Na₂CO₃) (1.5 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Schlenk tube or vial with a septum cap

-

Nitrogen or Argon source

-

Visible light source (e.g., 427 nm LED)

Step-by-Step Methodology:

-

Vessel Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the corresponding aniline (0.3 mmol, 1.0 equiv), Na₂CO₃ (47.7 mg, 0.45 mmol, 1.5 equiv), and ICF₂COOEt (51 μL, 0.4 mmol, 1.3 equiv).[4]

-

Inerting the Atmosphere: Close the vial with a screw cap fitted with a rubber septum. Evacuate the vial under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO via syringe. Degas the resulting mixture by bubbling with Ar for 5-10 minutes.

-

Reaction Execution: Seal the vial securely with Parafilm. Place the vial approximately 5-6 cm from a 427 nm LED lamp and stir the reaction mixture at room temperature.

-

Monitoring and Workup: The reaction is typically complete within 16 hours. Upon completion (monitored by TLC or LC-MS), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]

-

Purification: Combine the organic layers, wash with water (15 mL) and brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.[4] After solvent removal under reduced pressure, purify the crude product by flash column chromatography on silica gel.

Data Summary: Substrate Scope and Yields

This method is tolerant of a range of anilines, particularly those with electron-rich and moderately electron-withdrawing groups.[4][14]

| Substrate (Aniline Derivative) | Product | Yield (%)[4] |

| N,N-dimethylaniline | Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate | 89 |

| 4-methoxy-N,N-dimethylaniline | Ethyl 2,2-difluoro-2-(4-methoxy-3-(dimethylamino)phenyl)acetate | 75 |

| 4-bromo-N,N-dimethylaniline | Ethyl 2-(4-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 71 |

| 4-iodo-N,N-dimethylaniline | Ethyl 2,2-difluoro-2-(2-(dimethylamino)-4-iodophenyl)acetate | 65 |

| N,N-dimethylnaphthalen-1-amine | Ethyl 2-(4-(dimethylamino)naphthalen-1-yl)-2,2-difluoroacetate | 61 |

Protocol 2: Visible-Light-Induced para-Selective C-H Difluoroalkylation[8][16]

For substrates where direct functionalization of the aniline C-H bond is desired without pre-functionalization, this iridium-catalyzed protocol offers excellent regioselectivity for the para position. This is particularly useful for late-stage functionalization.

Materials:

-

N-Boc protected aniline substrate (1.0 equiv)

-

Ethyl bromodifluoroacetate (BrCF₂COOEt) (3.0 equiv)

-

fac-Ir(ppy)₃ (1 mol %)

-

Tetrabutylammonium fluoride (TBAF) (1.5 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Schlenk tube or vial with a septum cap

-

Nitrogen or Argon source

-

Visible light source (e.g., 40 W blue LEDs)

Step-by-Step Methodology:

-

Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the N-Boc protected aniline (0.2 mmol, 1.0 equiv), fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol, 1 mol %), and a magnetic stir bar.

-

Reagent Addition: Add anhydrous DMSO (2.0 mL), followed by ethyl bromodifluoroacetate (74 μL, 0.6 mmol, 3.0 equiv) and TBAF (1.0 M in THF, 0.3 mL, 0.3 mmol, 1.5 equiv) via syringe.

-

Reaction Execution: Seal the tube and stir the mixture at room temperature, irradiating with 40 W blue LEDs (approximately 6 cm distance).

-

Monitoring and Workup: Monitor the reaction by TLC. After completion (typically 30-48 hours), quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography.

Data Summary: Regioselectivity and Functional Group Tolerance

This protocol demonstrates high para-selectivity and tolerates a wide array of functional groups, making it suitable for complex molecules.[7][15]

| Substrate (N-Boc Aniline) | Product (para-difluoroalkylated) | Yield (%)[15] |

| tert-butyl phenylcarbamate | tert-butyl (4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl)carbamate | 71 |

| tert-butyl (2-methoxyphenyl)carbamate | tert-butyl (5-(2-ethoxy-1,1-difluoro-2-oxoethyl)-2-methoxyphenyl)carbamate | 81 |

| tert-butyl (3-chlorophenyl)carbamate | tert-butyl (3-chloro-4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl)carbamate | 65 |

| tert-butyl (3-(trifluoromethyl)phenyl)carbamate | tert-butyl (4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-(trifluoromethyl)phenyl)carbamate | 55 |

Section 3: Strategic Impact in Key Industries

Medicinal Chemistry

The introduction of a difluoroalkyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[5] In the development of DPP-4 inhibitors like Sitagliptin, for example, optimizing the fluorination pattern on a phenyl ring led to significant enhancements in both potency and oral bioavailability.[5] Difluoroalkyl anilines serve as key starting materials for compounds where modulating the basicity of the aniline nitrogen or introducing a metabolically stable carbonyl mimic is critical for success.[6]

Agrochemicals

The agrochemical industry has long recognized the benefits of fluorination.[2] The selective soil herbicide trifluralin, an N,N-dipropyl-dinitro-trifluoromethylaniline, was a landmark fluorinated agrochemical.[2] Modern fungicides and insecticides continue to leverage fluorinated anilines to achieve optimal efficacy, soil stability, and metabolic profiles.[1] The methods described herein provide access to novel difluoroalkylated scaffolds for the discovery of next-generation crop protection agents.

Materials Science

Polyanilines are well-known conductive polymers. The introduction of fluorine atoms onto the aniline ring can significantly alter the polymer's electronic properties, solubility, and thermal stability.[12] The synthesis and polymerization of various difluoroaniline isomers have been shown to produce polymers with distinct characteristics, opening avenues for new materials in electronics and sensors.[12]

References

-

Gallego-Gamo, A., Granados, A., Pleixats, R., Gimbert-Suriñach, C., & Vallribera, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12585-12596. [Link]

-

Gallego-Gamo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Center for Biotechnology Information (PMC). [Link]

-

Unciti-Broceta, J. D., et al. (2023). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET Digital. [Link]

- Mulvey, D. M., & Weinstock, L. M. (1979). U.S. Patent No. 4,145,364. U.S.

-

Shen, G., et al. (2021). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters, 23(1), 168-173. [Link]

-

Koenigs, R. M., et al. (2020). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. ResearchGate. [Link]

-

Koenigs, R. M., et al. (2020). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. Organic Letters, 22(18), 7138-7142. [Link]

-

Liu, Z., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546-3554. [Link]

-

Encinas, J. C., et al. (2002). Synthesis and characterization of difluor-aniline polymers. Journal of Polymer Science Part B: Polymer Physics, 40(18), 2130-2136. [Link]

-

Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. ResearchGate. [Link]

-

Gallego-Gamo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

Wang, X. G., et al. (2018). Ruthenium(ii)-catalyzed selective C–H difluoroalkylation of aniline derivatives with pyrimidyl auxiliaries. Chemical Communications, 54(68), 9497-9500. [Link]

-

Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2604-2612. [Link]

- Unknown. (n.d.). Method of 3,4-difluoroaniline synthesis.

-

Wang, P., et al. (2018). Oxy-Difluoroalkylation of Allylamines with CO2 via Visible-Light Photoredox Catalysis. Organic Letters, 20(2), 349-352. [Link]

-

Jiang, Q., et al. (2020). Electrochemical Difunctionalization of gem-Difluoroalkenes: A Metal-Free Synthesis of α-Difluoro(alkoxyl/azolated) Methylated Ethers. ResearchGate. [Link]

-

Bøgevig, A. S., et al. (2025). Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Ponomarev, A. D., et al. (2020). Electrochemical synthesis of benzoxazoles from anilides – a new approach to employ amidyl radical intermediates. Chemical Communications, 56(82), 12457-12460. [Link]

-

Koenigs, R. M., et al. (2020). Access to gem-Difluoro Olefins via C-H Functionalization and Dual Role of Anilines. Organic Letters. [Link]

-

Friesen, C. M., et al. (2020). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry, 85(1), 405-412. [Link]

-

Wang, F., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 651-666. [Link]

-

Liu, Z., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. ACS Publications. [Link]

- Gayer, H., et al. (1999). U.S. Patent No. 5,965,775. U.S.

-

Aribi, F. (2017). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. HAL Open Science. [Link]

-

Ponomarev, A. D., et al. (2021). Electrochemical Synthesis of gem-Difluoro- and γ-Fluoro-Allyl Boronates and Silanes. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Access to gem-Difluoro Olefins via C-H Functionalization and Dual Role of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. investigadores.unison.mx [investigadores.unison.mx]

- 12. Electrochemical synthesis of benzoxazoles from anilides – a new approach to employ amidyl radical intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

Application Notes & Protocols: 2-(1,1-Difluoroethyl)aniline as a Strategic Pharmacophore in Modern Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] Among the diverse array of fluorinated motifs, the 2-(1,1-difluoroethyl)aniline pharmacophore has emerged as a particularly valuable building block. This guide provides an in-depth exploration of this pharmacophore, detailing its strategic advantages, impact on drug-like properties, and practical applications. We present detailed protocols for the synthesis of molecules incorporating this moiety and for their subsequent biological evaluation, aimed at researchers, scientists, and drug development professionals seeking to leverage its unique characteristics to overcome common drug discovery challenges.

The Rationale: Why 2-(1,1-Difluoroethyl)aniline?

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.[4][5][6][7] The aniline moiety itself is a prevalent feature in many biologically active compounds, often serving as a key interaction point with protein targets, such as the hinge region of kinases.[8][9] However, unsubstituted anilines frequently suffer from metabolic liabilities, primarily oxidative metabolism, which can lead to rapid clearance and the formation of potentially toxic reactive metabolites.[10]

The introduction of a 1,1-difluoroethyl group at the ortho position is a sophisticated bioisosteric replacement strategy designed to mitigate these issues while introducing several beneficial properties.[10][11][12][13]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[14] Placing the difluoroethyl group at the ortho-position sterically shields the aniline nitrogen and blocks a potential site of oxidation, significantly improving the metabolic half-life of the parent molecule.[1][15][16]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the aniline nitrogen. This reduction in basicity can be critical for fine-tuning binding interactions, improving cell permeability, and avoiding off-target activities, such as hERG channel inhibition, which is often associated with basic amines.

-

Unique Hydrogen Bonding Capacity: Unlike a trifluoromethyl (CF₃) group, the difluoroethyl (CHF₂) group retains a hydrogen atom. The high electronegativity of the adjacent fluorine atoms renders this C-H bond surprisingly acidic, allowing it to function as a weak hydrogen bond donor.[17] This creates opportunities for novel, favorable interactions within a protein binding site that are not possible with methyl or trifluoromethyl analogues.[17]

-

Fine-Tuning Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and target engagement.[1][18] The difluoroethyl group provides a more moderate increase in lipophilicity compared to the trifluoromethyl group, offering a nuanced tool for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Physicochemical Properties

The following table summarizes the calculated effects of ortho-substitution on the properties of aniline, providing a clear rationale for the strategic selection of the 1,1-difluoroethyl group.

| Compound | cLogP (approx.) | pKa (Anilinium, approx.) | Key Features |

| 2-Ethylaniline | 2.1 | 4.6 | Metabolically susceptible at the ethyl group and aniline ring. |

| 2-(1,1-Difluoroethyl)aniline | 2.4 | ~3.0 - 3.5 | Blocked metabolism, lower pKa, potential H-bond donor. |

| 2-(Trifluoromethyl)aniline | 2.6 | ~2.5 - 3.0 | Blocked metabolism, lowest pKa, no H-bond donor capacity. |

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[19][20] Many kinase inhibitors are designed to bind to the ATP pocket, where the aniline nitrogen often forms crucial hydrogen bonds with the "hinge" region of the kinase. The 2-(1,1-difluoroethyl)aniline moiety is an excellent pharmacophore for this application.

The diagram below illustrates a hypothetical interaction. The aniline N-H forms a canonical hydrogen bond with the kinase hinge. The ortho-difluoroethyl group sits in a nearby pocket, where its unique C-F and C-H dipoles can modulate binding affinity and selectivity, while its bulk and metabolic resistance protect the core structure.

Caption: Interaction of a 2-(1,1-difluoroethyl)aniline-based inhibitor with a kinase.

Synthetic and Evaluation Protocols

The successful application of the 2-(1,1-difluoroethyl)aniline pharmacophore requires robust synthetic methods and reliable biological assays. This section provides validated, step-by-step protocols.

General Synthetic Workflow

A common strategy to synthesize target molecules involves a convergent approach where the 2-(1,1-difluoroethyl)aniline building block is coupled to a core scaffold, often via a palladium-catalyzed cross-coupling reaction.

Caption: Convergent synthetic workflow for target molecule synthesis.

Protocol 1: Synthesis of 2-Bromo-1-(1,1-difluoroethyl)aniline Intermediate

This protocol describes a representative method for installing the difluoroethyl group onto a commercially available starting material. This method is adapted from photocatalytic principles.[21]

Materials:

-

2-Bromoaniline

-

Ethyl 2,2-difluoro-2-iodoacetate

-

Eosin Y (photocatalyst)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN), degassed

-

Blue LED light source (460-470 nm)

-

Standard glassware for inert atmosphere reactions (Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromoaniline (1.0 equiv), Eosin Y (0.02 equiv), and degassed acetonitrile.

-

Reagent Addition: Add ethyl 2,2-difluoro-2-iodoacetate (1.5 equiv) followed by DIPEA (2.0 equiv) via syringe.

-

Photocatalysis: Place the flask approximately 5 cm from the blue LED light source and stir vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS. Expect the reaction to proceed over 12-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-bromo-1-(1,1-difluoroethyl)aniline intermediate.

Causality: The use of a photocatalyst like Eosin Y under visible light generates a difluoroalkyl radical from the iodo-precursor.[21] This radical adds to the electron-rich aniline, and subsequent steps yield the final product. DIPEA acts as a sacrificial electron donor and base. This method avoids harsh reagents and high temperatures.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the synthesized intermediate with a heterocyclic boronic acid, a common method for constructing biaryl kinase inhibitors.[22][23][24][25][26]

Materials:

-

2-Bromo-1-(1,1-difluoroethyl)aniline (from Protocol 1)

-

Heterocyclic boronic acid or ester (e.g., pyrimidine-5-boronic acid) (1.2 equiv)

-

Pd(dppf)Cl₂ (Palladium catalyst, 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Standard reflux setup

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aniline intermediate (1.0 equiv), the boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed dioxane/water solvent mixture via cannula.

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final molecule.

Causality: The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming reaction. Pd(dppf)Cl₂ is a reliable catalyst for coupling aryl bromides with boronic acids. The aqueous base is essential for the transmetalation step of the catalytic cycle.[25]

Biological Evaluation Workflow

After successful synthesis, the compound must be evaluated for its intended biological properties. The primary assays focus on metabolic stability and target engagement (kinase inhibition).

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.org [mdpi.org]

- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cresset-group.com [cresset-group.com]

- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 17. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. brimr.org [brimr.org]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. boa.unimib.it [boa.unimib.it]

Troubleshooting & Optimization

Technical Support Center: Navigating the Chemistry of 2-(1,1-Difluoroethyl)aniline

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the effective use of 2-(1,1-Difluoroethyl)aniline. This valuable building block, while instrumental in the synthesis of novel chemical entities, presents unique stability challenges due to the strong electron-withdrawing nature of the ortho-difluoroethyl group. This guide is designed to be a practical resource, offering field-proven insights and troubleshooting strategies to help you prevent decomposition and achieve optimal results in your reactions.

Understanding the Challenge: The Electronic Impact of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl substituent at the ortho position significantly reduces the electron density of the aniline ring and, crucially, the lone pair of electrons on the nitrogen atom. This electronic deficit renders the amine functionality substantially less basic and nucleophilic compared to unsubstituted aniline.[1] Consequently, 2-(1,1-Difluoroethyl)aniline is prone to decomposition under conditions that other anilines might tolerate, and it often exhibits sluggish reactivity in common synthetic transformations.

This guide will provide a structured approach to mitigating these challenges, divided into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the compound's behavior.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to provide rapid solutions to common problems encountered during reactions with 2-(1,1-Difluoroethyl)aniline.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?

A1: The reduced nucleophilicity of the aniline nitrogen is the most probable cause. The electron-withdrawing difluoroethyl group deactivates the amine, making it a poor nucleophile.[2]

-

For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig):

-

Inadequate Catalyst System: Standard palladium catalysts may not be sufficiently active.

-

Solution: Employ electron-rich, bulky phosphine ligands such as t-BuXPhos or AdBippyPhos, which are known to facilitate challenging C-N bond formations.[3] Consider using well-defined palladium precatalysts for better reproducibility.

-

-

Weak Base: Incomplete deprotonation of the weakly acidic N-H bond can stall the catalytic cycle.

-

Solution: Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

-

-

For Acylation or Amide Bond Formation:

-

Insufficient Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the low nucleophilicity of the aniline.

-

Solution: Utilize highly efficient coupling reagents like HATU or COMU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). For particularly challenging acylations, conversion of the carboxylic acid to the more reactive acyl chloride may be necessary.

-

-

Q2: I am observing significant decomposition of my starting material or product, characterized by discoloration (e.g., darkening to a brown or black color) of the reaction mixture. What is happening and how can I prevent it?

A2: Anilines, in general, are susceptible to oxidation, and this can be exacerbated by the presence of certain reagents or conditions.[4] The decomposition of fluorinated anilines can also be influenced by temperature and pH.

-

Oxidative Decomposition:

-

Cause: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of catalytic metals.[4]

-

Prevention:

-

Inert Atmosphere: Meticulously deoxygenate all solvents and reagents. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen using Schlenk line techniques or in a glovebox.[5]

-

Solvent Choice: Use freshly distilled, anhydrous, and deoxygenated solvents.

-

Temperature Control: Avoid unnecessarily high reaction temperatures. Monitor the reaction closely and heat only as long as necessary for the reaction to proceed.

-

-

-

Acid/Base Instability:

-

Cause: While anilines form salts with strong acids, extreme pH conditions can promote side reactions or degradation.[1] The stability of fluorinated compounds can also be pH-dependent.

-

Prevention:

-

pH Control: If possible, maintain a neutral or slightly basic pH. If acidic conditions are required, consider using milder acids or shorter reaction times at lower temperatures.

-

Protecting Groups: For multi-step syntheses involving harsh acidic or basic conditions, consider protecting the aniline nitrogen as a carbamate (e.g., Boc).[6][7]

-

-

Q3: My purification by column chromatography is leading to product loss or decomposition on the column. What are my options?

A3: The slightly acidic nature of standard silica gel can be detrimental to sensitive anilines.

-

Solutions:

-

Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This is typically done by adding 1-2% triethylamine to the eluent.

-

Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

-

Non-Chromatographic Purification: If possible, purify the product by recrystallization or distillation to avoid contact with stationary phases.[5]

-

Inert Atmosphere Chromatography: For highly air-sensitive products, perform column chromatography under an inert atmosphere.[8]

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(1,1-Difluoroethyl)aniline?

A1: To ensure its long-term stability, 2-(1,1-Difluoroethyl)aniline should be stored in an amber glass bottle under an inert atmosphere (argon or nitrogen) at low temperature (refrigerated). The container should be tightly sealed to prevent exposure to air and light, which can cause oxidative degradation and discoloration.

Q2: Should I be concerned about the thermal stability of this compound?

Q3: Can I use a protecting group for the amine functionality? If so, which one is recommended?

A3: Yes, protecting the amine can be a valuable strategy, especially for multi-step syntheses involving incompatible reagents. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[6]

-

Protection: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP.

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions.[6]

-

Deprotection: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] Given the presence of the difluoroethyl group, it is advisable to perform the deprotection at low temperatures (e.g., 0 °C) and monitor the reaction carefully to avoid potential side reactions.

Q4: Are there any specific catalysts or reagents I should avoid when working with 2-(1,1-Difluoroethyl)aniline?

A4:

-

Strong Oxidizing Agents: Avoid strong oxidants unless the desired transformation is an oxidation of the amine.

-

Certain Lewis Acids: The interaction of Lewis acids with the fluorine atoms of the difluoroethyl group could potentially lead to unexpected side reactions. If a Lewis acid is required, it is advisable to screen different options and monitor the reaction for byproducts.

-

Inefficient Cross-Coupling Catalysts: As mentioned in the troubleshooting guide, catalyst systems that are not sufficiently electron-rich and bulky may lead to low yields in cross-coupling reactions.

Q5: What are the potential side reactions in palladium-catalyzed cross-coupling reactions?

A5: Besides low conversion, potential side reactions include:

-

Protodeamination: Cleavage of the C-N bond and replacement with a hydrogen atom.

-

Homocoupling: Dimerization of the coupling partners.

-

Reactions involving the difluoroethyl group: While less common, strong bases or highly reactive catalyst intermediates could potentially interact with the C-F bonds, although these are generally robust.

By carefully selecting reaction conditions, employing an inert atmosphere, and choosing appropriate catalysts and reagents, the challenges associated with the use of 2-(1,1-Difluoroethyl)aniline can be effectively managed.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 2-(1,1-Difluoroethyl)aniline

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(1,1-Difluoroethyl)aniline (1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen.

-

Solvent and Reagents: Add anhydrous dichloromethane (DCM) via syringe. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected aniline.

Protocol 2: Optimized Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 2-(1,1-Difluoroethyl)aniline (1.2 eq), a suitable palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and potassium tert-butoxide (1.5 eq).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

-

Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography (if necessary, on base-washed silica gel) to obtain the desired product.

Data Presentation

Table 1: Recommended Conditions for Common Reactions

| Reaction Type | Recommended Catalyst/Reagent | Recommended Base | Solvent | Temperature Range |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or AdBippyPhos | KOtBu, LiHMDS | Toluene, Dioxane | 80-110 °C |

| Amide Coupling | HATU, COMU | DIPEA | DMF, DCM | 0 °C to RT |

| Boc Protection | Boc₂O | Et₃N, DMAP | DCM, THF | 0 °C to RT |

| Boc Deprotection | TFA | - | DCM | 0 °C to RT |

Visualizations

Decomposition Pathways and Prevention

Caption: Key decomposition pathways and corresponding preventative strategies.

Workflow for Amine Protection and Deprotection

Caption: A strategic workflow for protecting the amine functionality.

References

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

-

BYJU'S. (n.d.). Anilines – Structure. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

JACS. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

-

Quora. (2018). How does the ortho effect affect the basicity of aniline?[Link]

-

ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

JACS. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

- W. A. Herrmann, Ed., Synthetic Methods of Organometallic and Inorganic Chemistry, Vol. 1, Georg Thieme Verlag, Stuttgart, 1996.

-

Organic Letters. (2022). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

-

Royal Society of Chemistry. (2017). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. [Link]

-

NIH. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

-

Academia.edu. (2001). 4-Fluoroanilines: synthesis and decomposition. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

-

MDPI. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. [Link]

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Sciforum. (2022). Evaluation of oxidative stability of emulsifiers of acylglicerol origin. [Link]

-

ResearchGate. (2015). Probing the Chemical Stability of Aniline Under High-Pressure. [Link]

-

Preprints.org. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. [Link]

-

ResearchGate. (2017). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]

-

LabTesting. (2023). Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples?[Link]

-

NIH. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

ResearchGate. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

-

ResearchGate. (2012). Thermal analysis and its application in evaluation of fluorinated polyimide membranes for gas separation. [Link]

-

GSC Online Press. (2022). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

-

PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

-

YouTube. (2022). Amines / comparison of basic strengths of aniline and it's derivatives / class 12. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

-

YouTube. (2020). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. [Link]

-

NIH. (2021). Oxidative Quality of Acid Oils and Fatty Acid Distillates Used in Animal Feeding. [Link]

-

DTIC. (1993). Thermal Analysis of Selected Commercial Thermoplastic Resins. [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Catalyst Selection for Efficient 2-(1,1-Difluoroethyl)aniline Transformations

Welcome to the technical support center for chemists and researchers working with 2-(1,1-difluoroethyl)aniline. This valuable building block presents unique challenges in common synthetic transformations due to the electronic and steric properties of the 1,1-difluoroethyl group. This guide is structured to provide direct, actionable advice in a question-and-answer format, combining troubleshooting for specific experimental hurdles with answers to frequently asked questions.

Our goal is to empower you to overcome these challenges by understanding the underlying chemical principles that govern catalyst selection and reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using 2-(1,1-difluoroethyl)aniline in cross-coupling reactions.

Problem 1: My Buchwald-Hartwig amination with 2-(1,1-difluoroethyl)aniline is giving low to no yield.

Answer: This is a frequent challenge. The 1,1-difluoroethyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline's nitrogen atom.[1] This makes the crucial C-N bond-forming reductive elimination step in the catalytic cycle sluggish. Furthermore, the group's steric bulk can hinder the amine's approach to the palladium center.

Here is a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Catalyst System. Standard palladium catalysts may not be active enough for this demanding substrate.[1] The key is to use a catalyst system that promotes both oxidative addition and the difficult reductive elimination step.

-

Ligand Choice is Critical: Switch to modern, electron-rich, and sterically bulky biaryl phosphine ligands. These ligands are designed to stabilize the palladium center and accelerate the catalytic cycle for challenging substrates.[2][3]

-

Top Recommendations: XPhos, SPhos, and RuPhos are excellent starting points. They provide the necessary steric bulk to promote reductive elimination.

-

Rationale: Bulky ligands favor a three-coordinate intermediate, which is essential for the amine to coordinate to the palladium before reductive elimination can occur.[4]

-

-

Use a Well-Defined Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a stable, well-defined palladium precatalyst (e.g., XPhos Pd G3). This ensures a consistent concentration of the active Pd(0) species and leads to more reproducible results.[1][5]

Step 2: Re-evaluate Your Base and Solvent. The choice of base is crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.

-

Base Selection: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the standards for a reason.[4] Weaker bases like K₃PO₄ or Cs₂CO₃ are often insufficient for this substrate.

-

Solvent Considerations: Anhydrous, aprotic polar solvents are preferred.

-

Primary Choices: Toluene and 1,4-dioxane are excellent choices.

-

Alternative: tert-Amyl alcohol can sometimes improve solubility and performance.

-

Step 3: Optimize Reaction Temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.

-

Starting Point: Begin with a temperature around 80-100 °C.

-

Troubleshooting: If you observe decomposition of your starting material or catalyst (e.g., formation of palladium black), try lowering the temperature to 70-80 °C, even if it requires a longer reaction time.

Below is a workflow to guide your catalyst selection process for this specific problem.

Caption: Troubleshooting workflow for C-N coupling.

Problem 2: I'm observing significant hydrodehalogenation of my aryl halide coupling partner.

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in palladium-catalyzed couplings. It often becomes competitive when the desired cross-coupling reaction is slow, which can be the case with a challenging nucleophile like 2-(1,1-difluoroethyl)aniline.

Potential Causes & Solutions:

-

Slow Reductive Elimination: If the C-N bond formation is slow, the intermediate aryl-palladium(II) complex has a longer lifetime, increasing the chance of side reactions.

-

Solution: Employ the strategies from Problem 1 to accelerate the main catalytic cycle. Using a bulkier, more electron-rich ligand (like BrettPhos or RuPhos) can significantly speed up reductive elimination relative to side pathways.

-

-